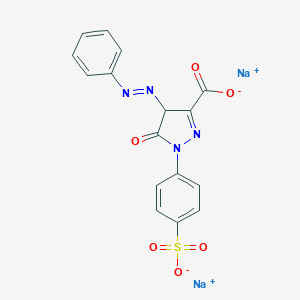
(4-甲酰-2-甲氧基苯氧基)乙酸
概述
描述
“(4-Formyl-2-methoxyphenoxy)acetic acid” is a unique chemical compound with the empirical formula C10H10O5 . It has a molecular weight of 210.18 . The IUPAC name for this compound is (4-formyl-2-methoxyphenoxy)acetic acid .
Molecular Structure Analysis
The InChI code for “(4-Formyl-2-methoxyphenoxy)acetic acid” is 1S/C10H10O5/c1-14-9-4-7 (5-11)2-3-8 (9)15-6-10 (12)13/h2-5H,6H2,1H3, (H,12,13) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“(4-Formyl-2-methoxyphenoxy)acetic acid” has a density of 1.3±0.1 g/cm3, a boiling point of 396.1±27.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C . The compound also has an enthalpy of vaporization of 68.2±3.0 kJ/mol and a flash point of 159.5±17.2 °C .科学研究应用
抗分枝杆菌药剂
- 合成和抗分枝杆菌评估:Yar、Siddiqui 和 Ali (2006 年) 的一项研究探讨了 2-(4-甲酰-2-甲氧基苯氧基)乙酸与各种酮的缩合,导致查耳酮及其衍生物的形成。这些化合物针对结核分枝杆菌 H37Rv 进行了抗分枝杆菌活性的评估,表明在结核病治疗中具有潜在应用 (Yar、Siddiqui 和 Ali,2006 年)。
抗菌评价
- 1,3,4-噻二唑衍生物的合成:Noolvi、Patel、Kamboj 和 Cameotra (2016 年) 合成了 2-(4-甲酰-2-甲氧基苯氧基)乙酸的一系列 1,3,4-噻二唑衍生物。这些化合物对各种菌株表现出显着的抗菌活性,表明它们在抗菌应用中的潜力 (Noolvi、Patel、Kamboj 和 Cameotra,2016 年)。
晶体结构分析
- 金属苯氧基烷酸相互作用的晶体结构:O'Reilly、Smith、Kennard 和 Mak (1987 年) 研究了 (2-甲酰-6-甲氧基苯氧基)乙酸及其锌 (II) 复合物的晶体结构等。他们的研究结果有助于理解这些化合物的结构方面,这对于材料科学应用可能很重要 (O'Reilly、Smith、Kennard 和 Mak,1987 年)。
聚合物纳米颗粒偶联
- 用于痕量测定的高效液相色谱:Omidi、Behbahani、Samadi、Sedighi 和 Shahtaheri (2014 年) 开发了一种使用分子印迹聚合物纳米颗粒结合高效液相色谱的方法,用于复杂基质中 4-氯-2-甲基苯氧基乙酸的灵敏和选择性痕量测定。这说明了其在环境和生物样品分析中的应用 (Omidi、Behbahani、Samadi、Sedighi 和 Shahtaheri,2014 年)。
抗病毒活性
- 合成和体外抗病毒活性:Shahar Yar、Bakht、Siddiqui、Abdullah 和 De Clercq (2009 年) 研究了取代的苯氧基乙酸衍生的吡唑啉的体外细胞毒性和抗病毒活性。这些化合物没有表现出特定的抗病毒活性,但提供了细胞毒性谱的见解,这与抗病毒研究相关 (Shahar Yar 等,2009 年)。
安全和危害
The safety data sheet for “(4-Formyl-2-methoxyphenoxy)acetic acid” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
作用机制
Mode of Action
Without specific knowledge of the compound’s biological targets, it’s challenging to describe its mode of action. The compound contains functional groups such as a formyl group and a methoxy group, which could potentially interact with biological targets through various types of chemical interactions .
Pharmacokinetics
It’s known that the compound is a solid at room temperature and is soluble in organic solvents . These properties could influence its bioavailability.
Result of Action
The molecular and cellular effects of (4-Formyl-2-methoxyphenoxy)acetic acid’s action are currently unknown. Given the lack of information about its biological targets and mode of action, it’s difficult to predict its specific effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (4-Formyl-2-methoxyphenoxy)acetic acid. For instance, its solubility suggests that it might be more readily absorbed in the presence of certain organic solvents . Additionally, its stability could be affected by factors such as temperature and pH .
属性
IUPAC Name |
2-(4-formyl-2-methoxyphenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-14-9-4-7(5-11)2-3-8(9)15-6-10(12)13/h2-5H,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRMPBSIGDVNLKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350724 | |
| Record name | (4-formyl-2-methoxyphenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Formyl-2-methoxyphenoxy)acetic acid | |
CAS RN |
1660-19-1 | |
| Record name | (4-formyl-2-methoxyphenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-formyl-2-methoxyphenoxy)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can (4-Formyl-2-methoxyphenoxy)acetic acid be used to synthesize compounds with potential anti-mycobacterial activity?
A1: Yes, (4-Formyl-2-methoxyphenoxy)acetic acid serves as a valuable building block in synthesizing novel compounds with promising anti-mycobacterial activity. [] For instance, it can be condensed with various ketones to yield chalcones, which can be further reacted with acid hydrazides to form diverse phenoxy acetic acid derivatives. These derivatives have been investigated for their activity against Mycobacterium tuberculosis H(37)Rv. [] This research highlights the potential of utilizing (4-Formyl-2-methoxyphenoxy)acetic acid in developing new treatments for tuberculosis.
Q2: How does (4-Formyl-2-methoxyphenoxy)acetic acid contribute to the formation of organotin(IV) complexes and what are their potential applications?
A2: (4-Formyl-2-methoxyphenoxy)acetic acid acts as a ligand, readily reacting with organotin(IV) precursors like di-n-butyltin oxide. [] This reaction leads to the formation of mononuclear and tetranuclear di-n-butyltin(IV) complexes, characterized by unique structural features like skew-trapezoidal bipyramidal geometry and dimeric ladder structures. [] Notably, these organotin(IV) complexes have demonstrated notable antibacterial activity, surpassing even the starting materials in some cases. [] This finding suggests their potential use in developing new antibacterial agents.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


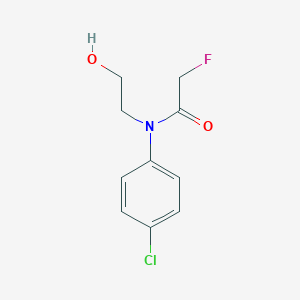



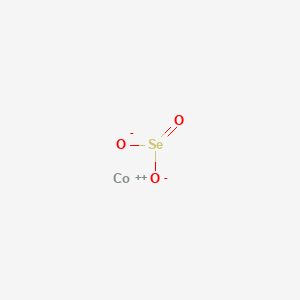
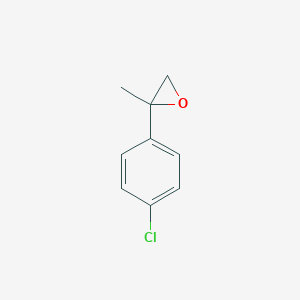
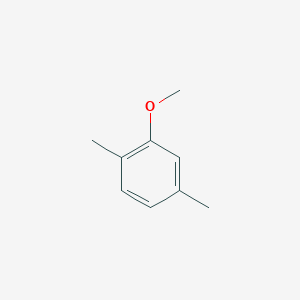
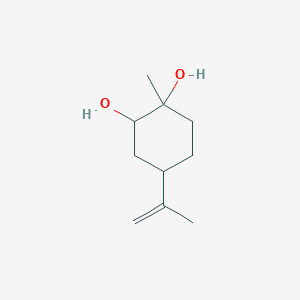
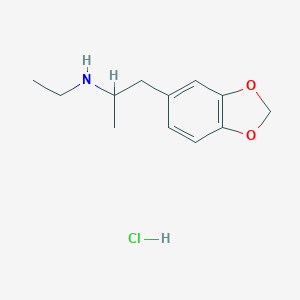
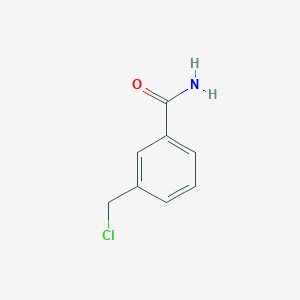

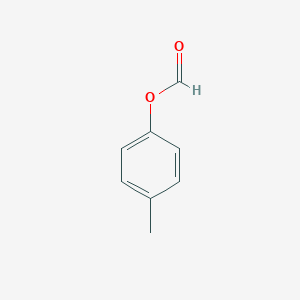
![1-(3-(Trifluoromethyl)phenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B158115.png)
